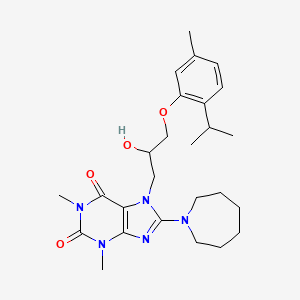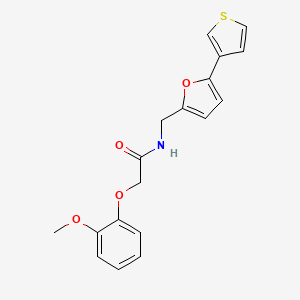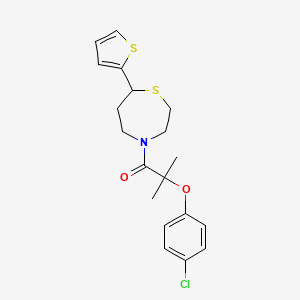![molecular formula C20H17ClN4OS2 B2394670 3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)propanamide CAS No. 671200-07-0](/img/structure/B2394670.png)
3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)propanamide” is a complex organic compound. It belongs to the class of compounds known as 1,2,4-triazoles . These compounds are characterized by a 1,2,4-triazole ring, a type of azole ring that consists of two carbon atoms and three nitrogen atoms . Many nitrogen- and sulfur-containing heterocyclic compounds, including 1,2,4-triazoles, exhibit biological activity .
Synthesis Analysis
The synthesis of such compounds often involves the oxidation of a mercaptophenyl moiety to its corresponding disulfide . Subsequent C-H bond functionalization is thought to enable an intramolecular ring closure, thus forming the desired benzo [4,5]thiazolo [2,3- c ] [1,2,4]triazole . This method combines a high functional group tolerance with short reaction times and good to excellent yields .
Molecular Structure Analysis
The molecular structure of “3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)propanamide” is complex, featuring a 1,2,4-triazole ring attached to a thiazole ring via a sulfur atom . The compound also contains a chlorophenyl group and a p-tolyl group.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis and structural characterization of related compounds have been a focus of research. For instance, Kariuki et al. (2021) synthesized compounds with a structure involving 4-chlorophenyl and fluorophenyl groups, highlighting the process of obtaining materials suitable for single crystal diffraction analysis. This study underscores the importance of understanding the molecular structure for potential applications in materials science and pharmaceuticals (Kariuki, B. F. Abdel-Wahab, & G. El‐Hiti, 2021).
Anticancer Agents
Gomha et al. (2017) explored the pharmacological potential of thiazole and 1,3,4-thiadiazole derivatives, particularly their anticancer activities. The study provided evidence of the compounds' efficacy against specific cancer cell lines, offering a foundation for further development of these molecules as anticancer agents (Gomha, Mohamad R. Abdelaziz, N. A. Kheder, Hassan M. Abdel‐aziz, S. Alterary, & Y. Mabkhot, 2017).
Corrosion Inhibition
Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on thiazole and thiadiazole derivatives to evaluate their performances as corrosion inhibitors for iron. Their research demonstrated the potential of these compounds to protect metal surfaces from corrosion, indicating their applicability in industrial settings to enhance the longevity of metal components (Kaya, C. Kaya, Lei Guo, F. Kandemirli, B. Tüzün, İlkay Uğurlu, Loutfy H. Madkour, & M. Saracoglu, 2016).
Antimicrobial Properties
Research into the antimicrobial properties of related compounds has been conducted to identify new therapeutic agents. Baranovskyi et al. (2018) synthesized compounds with the 4-acetylphenyl fragment, investigating their antibacterial and antifungal activities. Such studies contribute to the search for new antimicrobial agents in the fight against drug-resistant pathogens (Baranovskyi, R. Symchak, O. Pokryshko, S. Klymnyuk, & B. Grishchuk, 2018).
Zukünftige Richtungen
The future directions for research on “3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)propanamide” and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities . Given the biological activity of many 1,2,4-triazoles, these compounds may have potential applications in medicine .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as thiazolo[3,2-b][1,2,4]triazoles, have been reported to possess a wide range of biological activities . These activities include anticancer, anti-inflammatory, antibiotic, antidiabetic, insecticidal, antifungal, antioxidant, antihelmintic, and anti-HIV properties .
Mode of Action
It’s suggested that the compound may interact with its targets through a mechanism involving electrophilic centers on unsymmetrical α-bromo diketones . The reaction may lead to the synthesis of two regioisomers due to the presence of two different electrophilic centers on unsymmetrical α-bromo diketones .
Pharmacokinetics
The synthesis of similar compounds has been reported to be effective, easy-to-implement, and low-cost , which might suggest favorable bioavailability.
Result of Action
Similar compounds have been reported to exhibit promising insecticidal activities , suggesting that this compound might also have potential as an insecticide.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the cooling rate, initial concentration, and stirring rate could affect the crystal morphology . Furthermore, the method of synthesis is environmentally benign, providing tri/difluoromethylated 1,2,4-triazol-5(4H)-ones in moderate-to-good yields .
Eigenschaften
IUPAC Name |
3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4OS2/c1-13-2-8-16(9-3-13)22-18(26)10-11-27-19-23-24-20-25(19)17(12-28-20)14-4-6-15(21)7-5-14/h2-9,12H,10-11H2,1H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDXGQQQNYKEIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoic acid](/img/structure/B2394594.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2394596.png)


![6-((4-(2-Chlorophenoxy)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2394601.png)
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2394605.png)
![N-cyclohexyl-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2394606.png)



![8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2394610.png)